tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate
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Overview
Description
tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate: is a chemical compound with the molecular formula C15H18BrNO3 and a molecular weight of 340.21 g/mol
Preparation Methods
The synthesis of tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate involves several steps. One common method includes the reaction of 8-bromo-1,2,3,4-tetrahydrobenzo[b]azepin-5-one with di-tert-butyl-dicarbonate in the presence of N,N-diisopropylethylamine and 4-(dimethylamino)pyridine . This reaction typically takes place in an organic solvent under controlled temperature conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives, depending on the oxidizing agent used.
Common reagents for these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions .
Scientific Research Applications
tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, potentially useful in drug development.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the biological activities of benzoazepine derivatives, including their anticancer, anti-inflammatory, and antimicrobial properties
Mechanism of Action
The exact mechanism of action of tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate include:
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid tert-Butyl Ester .
These compounds share structural similarities and are used in similar research contexts, but this compound is unique due to its specific bromine substitution and the benzoazepine core structure.
Properties
Molecular Formula |
C15H18BrNO3 |
---|---|
Molecular Weight |
340.21 g/mol |
IUPAC Name |
tert-butyl 8-bromo-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate |
InChI |
InChI=1S/C15H18BrNO3/c1-15(2,3)20-14(19)17-8-4-5-13(18)11-7-6-10(16)9-12(11)17/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
JVXIDPFSLVMARV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)C2=C1C=C(C=C2)Br |
Origin of Product |
United States |
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